![molecular formula C16H36N2O B14217211 (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol CAS No. 627525-07-9](/img/structure/B14217211.png)
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is an organic compound with a complex structure that includes an amino group, an ethylamino group, and a long undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethanol with undecylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ®-epichlorohydrin to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol involves its interaction with biological membranes and proteins. The long undecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The amino groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-[2-(dodecylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(decylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(octylamino)ethylamino]propan-2-ol
Uniqueness
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is unique due to its specific chain length and stereochemistry, which can influence its physical and chemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
627525-07-9 |
|---|---|
Fórmula molecular |
C16H36N2O |
Peso molecular |
272.47 g/mol |
Nombre IUPAC |
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)19/h16-19H,3-15H2,1-2H3/t16-/m1/s1 |
Clave InChI |
IQFHQMJZNWEHRQ-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCCCCCCNCCNC[C@@H](C)O |
SMILES canónico |
CCCCCCCCCCCNCCNCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
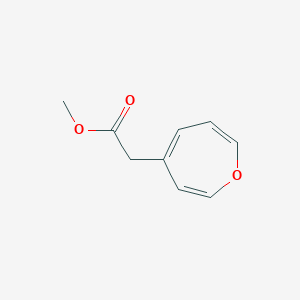
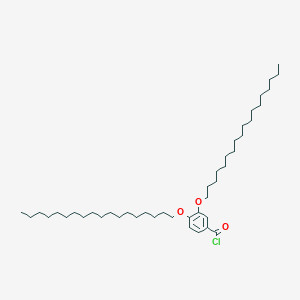
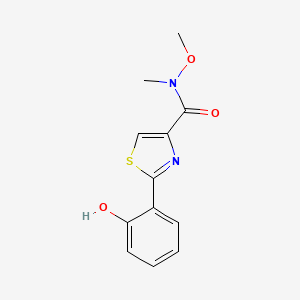

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
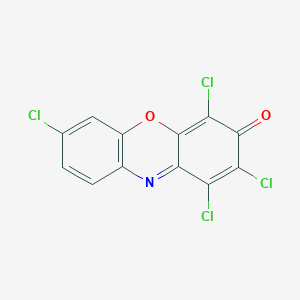
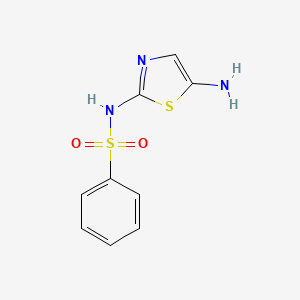
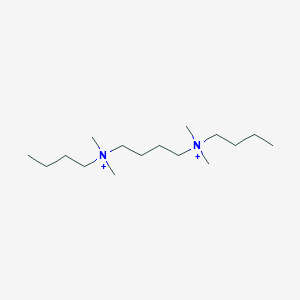


![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
